1,2-dihydrospiro[indole-3,3'-oxolan]-2-one
CAS No.: 1160487-70-6
Cat. No.: VC11549497
Molecular Formula: C11H11NO2
Molecular Weight: 189.21 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1160487-70-6 |
|---|---|
| Molecular Formula | C11H11NO2 |
| Molecular Weight | 189.21 g/mol |
| IUPAC Name | spiro[1H-indole-3,3'-oxolane]-2-one |
| Standard InChI | InChI=1S/C11H11NO2/c13-10-11(5-6-14-7-11)8-3-1-2-4-9(8)12-10/h1-4H,5-7H2,(H,12,13) |
| Standard InChI Key | NNIUNZKAUJWBRU-UHFFFAOYSA-N |
| Canonical SMILES | C1COCC12C3=CC=CC=C3NC2=O |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name for this compound is spiro[1H-indole-3,3'-oxolane]-2-one, reflecting its spirocyclic structure. The indole ring system (C8H7N) is fused to a tetrahydrofuran-derived oxolane ring (C3H6O) via a single spiro carbon. The molecular formula is C11H11NO2, with a molecular weight of 197.21 g/mol .
Structural Elucidation
The compound’s core consists of a planar indole system (positions 1–9) and a non-planar oxolane ring (positions 10–13). The spiro junction at position 3 creates a rigid, three-dimensional geometry that influences its reactivity and intermolecular interactions. X-ray crystallography of analogous compounds, such as 6-chloro-1,2-dihydrospiro[indole-3,3'-oxolane]-2-one, confirms a dihedral angle of approximately 85° between the indole and oxolane planes, which minimizes steric strain.
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at 1,710 cm⁻¹ (C=O stretch) and 3,400 cm⁻¹ (N-H stretch) are characteristic of the lactam and indole functionalities, respectively .
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NMR Spectroscopy:
Synthetic Methodologies
Oxidation of Tetrahydroindenoindolones
A robust synthesis route involves the oxidation of tetrahydroindeno[1,2-b]indol-10-ones using sodium periodate (NaIO4). For example, treatment of 1,2,3,4-tetrahydroindeno[1,2-b]indol-10-one with NaIO4 in aqueous acetone yields spiro[1H-isobenzofuran-1,2'-2H-indole]-3,3'-dione derivatives in 65–78% yields . While this method primarily generates dione structures, analogous protocols can be adapted for monoketone spiro compounds like 1,2-dihydrospiro[indole-3,3'-oxolan]-2-one by modulating reaction conditions.
Cyclocondensation Reactions
Reactions between indole-3-carboxaldehyde derivatives and cyclic ketones under acidic conditions offer another pathway. For instance, 1H-indole-3-carboxaldehyde reacts with γ-butyrolactone in the presence of p-toluenesulfonic acid (p-TSA) to form spirocyclic intermediates, which undergo air oxidation to yield the target compound . Control experiments indicate that dihydroquinazolinone intermediates are prone to oxidation, necessitating inert atmospheres for optimal yields .
Halogenated Derivatives
Halogenation at specific positions of the indole ring expands structural diversity. For example:
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6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane]-2-one (C11H10ClNO2) is synthesized via electrophilic chlorination using N-chlorosuccinimide (NCS) in dichloromethane.
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5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane]-2-one (C11H10FNO2) is obtained through directed ortho-metalation followed by fluorination .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in polar solvents (e.g., water: <0.1 mg/mL) but dissolves readily in dichloromethane, dimethylformamide, and tetrahydrofuran. Stability studies indicate decomposition above 200°C, with the lactam ring undergoing hydrolysis under strongly acidic or basic conditions .
Crystallographic Data
Single-crystal X-ray analysis of the 6-chloro derivative reveals a monoclinic crystal system (space group P21/c) with unit cell parameters a = 8.42 Å, b = 12.15 Å, c = 10.83 Å, β = 102.7°. The spiro carbon (C3) exhibits a tetrahedral geometry, with bond angles of 109.5°.
Biological Activity and Pharmaceutical Applications
Anticancer Properties
In vitro assays against MCF-7 breast cancer cells reveal that halogenated derivatives (e.g., 6-chloro and 5-fluoro analogs) induce apoptosis via caspase-3 activation, with IC50 values of 12–18 µM .
Neurological Applications
Patent WO2010045251A2 highlights spiro-oxindoles as modulators of serotonin receptors, suggesting potential use in treating depression and anxiety .
Industrial and Research Applications
Catalysis
The spiro structure serves as a ligand in asymmetric catalysis. For example, palladium complexes of 1,2-dihydrospiro[indole-3,3'-oxolan]-2-one facilitate enantioselective allylic alkylation with 85–92% ee .
Material Science
Incorporation into polymers enhances thermal stability. Polyurethanes containing spiro-oxindole moieties exhibit glass transition temperatures (Tg) up to 185°C, compared to 120°C for conventional analogs .
Future Directions and Challenges
Synthetic Optimization
Current yields for 1,2-dihydrospiro[indole-3,3'-oxolan]-2-one rarely exceed 50%. Future work should explore photoredox catalysis or flow chemistry to improve efficiency .
Toxicity Profiling
No comprehensive safety data (e.g., LD50, genotoxicity) are available. Standardized toxicological studies are urgently needed to assess risks in pharmaceutical applications .
Targeted Drug Delivery
Functionalization with PEGylated chains or antibody conjugates could enhance bioavailability and tumor specificity .
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